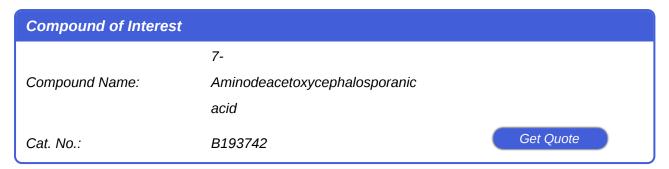




Application Notes and Protocols for Deacetoxycephalosporin C (DAOC) **Fermentation**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentative production of deacetoxycephalosporin C (DAOC), a crucial intermediate in the synthesis of semi-synthetic cephalosporin antibiotics. The protocols cover the cultivation of Acremonium chrysogenum, media formulations, fermentation parameters, and analytical methods for DAOC quantification.

Introduction

Deacetoxycephalosporin C (DAOC) is a key precursor in the biosynthetic pathway of cephalosporin C (CPC), a widely used β-lactam antibiotic. Produced by the filamentous fungus Acremonium chrysogenum, DAOC can be accumulated as a primary product through metabolic engineering or as a significant byproduct in traditional CPC fermentation. These protocols detail methods to enhance and quantify DAOC production for research and development purposes.

Microorganism Strain

The primary microorganism for DAOC production is Acremonium chrysogenum. For enhanced DAOC accumulation, genetically modified strains are often employed. A common strategy involves the disruption of the endogenous cefEF gene, which encodes the bifunctional



deacetoxycephalosporin C synthase/hydroxylase, and the introduction of the cefE gene from Streptomyces clavuligerus, which primarily possesses deacetoxycephalosporin C synthase (expandase) activity. This modification blocks the conversion of DAOC to deacetylcephalosporin C (DAC), leading to the accumulation of DAOC.

Experimental Protocols Inoculum Preparation

A two-stage inoculum preparation is recommended to ensure a healthy and active seed culture for the production fermenter.

Protocol 1: Seed Culture Preparation

- Spore Suspension: Prepare a spore suspension from a 5-day old culture of Acremonium chrysogenum grown on a suitable agar slant. Wash the slant with a sterile saline solution (0.9% NaCl) and shake vigorously. Adjust the spore concentration to approximately 10⁸ spores/mL using a hemocytometer.
- Seed Medium Inoculation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile Seed Medium (see Table 1) with the spore suspension to a final concentration of 1% (v/v).
- Incubation: Incubate the flask on a rotary shaker at 200-250 rpm and 28°C for 48-72 hours.
- Second Stage Inoculum: Transfer the first-stage seed culture to a larger flask or a seed fermenter containing the same sterile Seed Medium. The inoculation volume should be 5-10% (v/v) of the fresh medium.
- Second Stage Incubation: Incubate for another 48 hours under the same conditions as the first stage. The resulting culture is used to inoculate the production fermenter.

Production Fermentation

Protocol 2: Batch Fermentation for DAOC Production

• Fermenter Preparation: Sterilize a laboratory-scale fermenter (e.g., 5-10 L) containing the Production Medium (see Table 2).



- Inoculation: Inoculate the sterilized production medium with 5-10% (v/v) of the second-stage seed culture.
- Fermentation Parameters: Maintain the following parameters during fermentation:
 - Temperature: 25-28°C
 - pH: Maintain at 6.0-6.5 by automated addition of 2 M H₂SO₄ or 2 M NaOH.
 - Aeration: 1.0-1.5 volumes of sterile air per volume of medium per minute (vvm).
 - Agitation: 400-600 rpm, adjusted to maintain a dissolved oxygen (DO) level above 30% saturation.
 - Antifoam: Add a suitable antifoaming agent (e.g., silicone-based) as needed.
- Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) for analysis of biomass, substrate consumption, and DAOC/CPC concentration.
- Harvesting: The fermentation is typically harvested after 120-168 hours, depending on the production kinetics of the specific strain.

Analytical Methods

Protocol 3: Quantification of DAOC and CPC by HPLC

- Sample Preparation:
 - Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet the biomass.
 - Filter the supernatant through a 0.22 μm syringe filter.
 - Dilute the filtered supernatant with the mobile phase as needed to bring the analyte concentrations within the calibration range.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).



 Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 20 mM sodium phosphate, pH 6.5) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. A common starting point is 95:5 (buffer:organic solvent).

Flow Rate: 1.0 mL/min.

Detection: UV detector at 260 nm.

Injection Volume: 20 μL.

Quantification:

- Prepare standard solutions of DAOC and CPC of known concentrations in the mobile phase.
- Generate a calibration curve for each compound by plotting peak area against concentration.
- Determine the concentration of DAOC and CPC in the fermentation samples by comparing their peak areas to the respective calibration curves.

Data Presentation

Table 1: Seed Media Formulations for Acremonium chrysogenum



Component	Concentration (g/L) - Medium A	Concentration (g/L) - Medium B	
Sucrose	30.0	-	
Glucose	-	10.0	
Yeast Extract	-	20.0	
Peptone	-	10.0	
KH ₂ PO ₄	1.5	-	
MgSO ₄ ·7H ₂ O	0.3	-	
NaCl	-	15.0	
CaCl ₂	-	10.0	
Trace Metal Solution	15 mL	-	
рН	7.0-7.2	6.8	

Table 2: Production Media Formulations for DAOC/CPC Fermentation



Component	Concentration (g/L) - Medium C	Concentration (g/L) - Medium D	
Glucose	27.0	-	
Sucrose	36.0	-	
Corn Steep Liquor	-	50.0	
(NH4)2SO4	8.0	10.0	
KH ₂ PO ₄	8.0	5.0	
DL-Methionine	5.0	4.0	
Na ₂ SO ₄	1.6	-	
CaSO ₄	2.3	-	
Ferrous Ammonium Sulphate	2.0	-	
MgSO ₄ ·7H ₂ O	1.3	2.0	
ZnSO ₄ ·7H ₂ O	0.22	-	
MnSO ₄ ·H ₂ O	0.22	-	
CuSO ₄	0.055	-	
рН	6.2	6.5	

Table 3: Typical Fermentation Parameters and Expected Outcomes

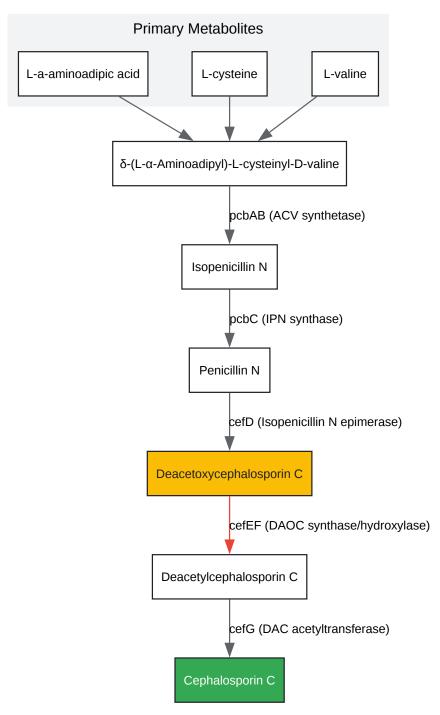


Parameter	Range	Typical Value	Expected Outcome for DAOC Accumulation
Temperature (°C)	24 - 30	28	Strain-dependent; lower temperatures may slow conversion of DAOC.
рН	6.0 - 7.5	6.5	Stable pH is crucial; deviations can affect enzyme activity.
Dissolved Oxygen (%)	>20	>30	High oxygen is required for the oxygenase enzymes in the pathway.
Agitation (rpm)	300 - 800	500	Shear stress can affect fungal morphology and productivity.
Methionine (g/L)	2 - 6	4	Acts as a sulfur donor and inducer of the biosynthetic pathway.

Visualization of Pathways and Workflows



Biosynthetic Pathway of Cephalosporin C



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Caption: Biosynthetic pathway leading to Cephalosporin C, highlighting DAOC.



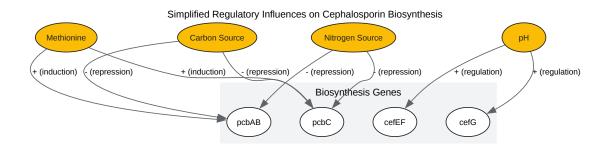
Spore Stock Inoculation Seed Culture 1 Inoculation Seed Culture 2 Inoculation **Production Fermentation** Regular Intervals Sampling HPLC **Analysis** Data Interpretation

Experimental Workflow for DAOC Production

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Caption: General experimental workflow for DAOC fermentation and analysis.





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Caption: Key environmental factors regulating cephalosporin biosynthesis genes.

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